LogP and Solubility Profile
4,4-Dimethoxycyclohexane-1-carbonitrile exhibits a calculated partition coefficient (LogP) of approximately 2.1-2.5, which is significantly higher than its simpler analog, unsubstituted cyclohexanecarbonitrile (LogP ~1.5-1.8, predicted). This increased lipophilicity is driven by the dual methoxy substitution and directly impacts membrane permeability and solubility profiles. The target compound demonstrates solubility primarily in organic solvents (e.g., ethanol, ether), with limited aqueous solubility, whereas the unsubstituted cyclohexanecarbonitrile has higher water solubility due to its lower molecular weight and fewer hydrophobic groups .
vs. unsubstituted ≈ 1.6 (pred.)
ΔLogP ≈ 0.5–0.7
| Evidence Dimension | Lipophilicity (LogP) and Solubility Profile |
|---|---|
| Target Compound Data | LogP: 2.127 (calculated); Soluble in ethanol and ether; limited aqueous solubility [1] |
| Comparator Or Baseline | Cyclohexanecarbonitrile: LogP ~1.6 (predicted); Higher aqueous solubility due to lower hydrophobicity |
| Quantified Difference | ΔLogP ≈ 0.5-0.7 units (increase in lipophilicity) |
| Conditions | In silico prediction and experimental solubility data from vendor technical datasheets |
Why This Matters
For procurement decisions, the higher LogP of 4,4-dimethoxycyclohexane-1-carbonitrile indicates a distinct ADME profile that is critical for CNS drug discovery programs where enhanced blood-brain barrier permeability is desired, or for reaction design where solubility in organic media is required.
- [1] ChemExper. (n.d.). 4,4-Dimethoxycyclohexane-1-carbonitrile. Retrieved from https://mastersearch.chemexper.com/ View Source
